N-benzyl-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a complex organic compound with a unique structure that combines benzyl, methylphenylsulfamoyl, phenylthiophene, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: N-bromosuccinimide (NBS) is often used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly in the development of allosteric activators of human glucokinase.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an allosteric activator of human glucokinase by binding to the allosteric site of the enzyme and enhancing its catalytic activity . This interaction can lead to significant hypoglycemic effects, making it a potential therapeutic agent for type-2 diabetes.
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide analogues: These compounds also act as allosteric activators of human glucokinase and have shown significant hypoglycemic effects.
3,5-disubstituted benzamide derivatives: These derivatives are used in similar applications and have been evaluated for their glucokinase activation properties.
Uniqueness
N-benzyl-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H24N2O3S2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-benzyl-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C26H24N2O3S2/c1-19-13-15-22(16-14-19)28(2)33(30,31)25-23(21-11-7-4-8-12-21)18-32-24(25)26(29)27-17-20-9-5-3-6-10-20/h3-16,18H,17H2,1-2H3,(H,27,29) |
InChI Key |
FEHXODAKLGLJNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.